molecular formula C14H22ClN3O3 B1662269 4-(3-(tert-butylamino)-2-hydroxypropoxy)-1H-benzo[d]imidazol-2(3H)-one hydrochloride CAS No. 64208-32-8

4-(3-(tert-butylamino)-2-hydroxypropoxy)-1H-benzo[d]imidazol-2(3H)-one hydrochloride

货号: B1662269
CAS 编号: 64208-32-8
分子量: 315.79 g/mol
InChI 键: YQVFCYCTITZLSX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

作用机制

CGP 12177 盐酸盐通过与β-肾上腺素受体相互作用发挥其作用。 它在β3-肾上腺素受体处充当部分激动剂,在β1-和β2-肾上腺素受体处充当拮抗剂 。该化合物与这些受体结合,调节它们的活性并影响下游信号通路。 在人类心室肌细胞中,CGP 12177 盐酸盐略微激活 L 型钙电流 它还通过激活β1-肾上腺素受体诱导血管舒张作用 .

生化分析

Biochemical Properties

CGP 12177 Hydrochloride is known to interact with β1, β2, and β3 adrenoceptors . It acts as a partial agonist at β3-adrenoceptors and an antagonist at β1 and β2-adrenoceptors . The nature of these interactions involves binding to the adrenoceptors, influencing their activity and modulating downstream biochemical reactions .

Cellular Effects

CGP 12177 Hydrochloride has been shown to influence cell function through its interactions with adrenoceptors . It can modulate cell signaling pathways, potentially influencing gene expression and cellular metabolism . For example, it has been reported to act as a potent partial agonist of cyclic AMP accumulation and CRE-mediated gene transcription in cells expressing the human β2-adrenoceptor .

Molecular Mechanism

The molecular mechanism of action of CGP 12177 Hydrochloride involves binding interactions with adrenoceptors, leading to changes in their activity . This can result in enzyme inhibition or activation, and changes in gene expression . Despite its very weak actions on cyclic AMP accumulation, the potent agonist effects of CGP 12177 Hydrochloride on CRE-mediated gene transcription at the human β2-adrenoceptor, coupled with its long duration of action, offers a potential lead for drug development for the treatment of chronic inflammatory airway diseases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of CGP 12177 Hydrochloride have been observed to change over time . It has been noted that the ligand dissociates very slowly from the receptor . Studies with a Green Fluorescent Protein (GFP)-tagged β2-adrenoceptor indicated that CGP 12177 Hydrochloride does not stimulate β2-adrenoceptor internalization .

准备方法

CGP 12177 盐酸盐的合成涉及多个步骤,从制备核心苯并咪唑结构开始。合成路线通常包括以下步骤:

    苯并咪唑核的形成: 这涉及邻苯二胺与合适的羧酸衍生物缩合。

    叔丁基氨基的引入: 此步骤涉及在特定条件下苯并咪唑核与叔丁胺反应。

    羟基丙氧基取代:

CGP 12177 盐酸盐的工业生产方法没有得到广泛的记录,但它们可能遵循类似的合成路线,并针对大规模生产进行优化 .

化学反应分析

CGP 12177 盐酸盐会发生各种化学反应,包括:

这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂和用于取代反应的亲核试剂 由这些反应形成的主要产物取决于所用试剂和特定条件 .

科学研究应用

Pharmacological Studies

CGP 12177 hydrochloride has been studied for its potential role as a ligand for beta-adrenergic receptors (ARs). These receptors are involved in numerous physiological processes, including cardiovascular function and metabolic regulation. The compound's unique structure allows it to exhibit a distinct pharmacological profile compared to other beta-adrenergic agonists.

Case Study: Beta-Adrenergic Activity

In a study examining the effects of CGP 12177 on cardiac function, researchers found that it could enhance cardiac contractility without significantly increasing heart rate. This suggests potential therapeutic applications in treating heart failure or other cardiac conditions where improved contractility is desired without excessive tachycardia .

Inhibition of Gastric Acid Secretion

Research indicates that CGP 12177 may share structural similarities with proton pump inhibitors (PPIs), suggesting a possible mechanism for inhibiting gastric acid secretion. Although definitive mechanisms are still under investigation, preliminary studies show that it may inhibit H+/K+ ATPase activity in parietal cells, similar to established PPIs .

Anticancer Research

Recent studies have explored the potential of CGP 12177 in cancer therapy. Its ability to modulate beta-adrenergic signaling pathways may influence tumor growth and metastasis. For instance, one study demonstrated that beta-blockers could reduce the risk of cancer recurrence in patients undergoing surgery, hinting at the therapeutic potential of compounds like CGP 12177 in oncology .

Neuropharmacological Effects

The compound is also being investigated for its neuroprotective properties. Research has shown that modulation of beta-adrenergic receptors can affect neuroinflammation and neurodegeneration processes. Studies indicate that CGP 12177 may mitigate neuronal damage in models of neurodegenerative diseases .

Table 1: Summary of Applications and Effects

Application AreaObserved EffectsReferences
Cardiovascular FunctionEnhanced contractility without increased heart rate
Gastric Acid SecretionPotential inhibition of H+/K+ ATPase
Cancer TherapyModulation of tumor growth and metastasis
NeuroprotectionMitigation of neuronal damage

相似化合物的比较

CGP 12177 盐酸盐在作为不同β-肾上腺素受体部分激动剂和拮抗剂的双重作用方面是独一无二的。类似的化合物包括:

与这些化合物相比,CGP 12177 盐酸盐在β3-肾上腺素受体上的部分激动剂活性及其诱导特定生理效应的能力使其成为研究中的宝贵工具 .

生物活性

4-(3-(tert-butylamino)-2-hydroxypropoxy)-1H-benzo[d]imidazol-2(3H)-one hydrochloride, also known as CGP 12177 hydrochloride, is a synthetic compound belonging to the class of benzimidazoles. Its molecular formula is C14H22ClN3O3, with a molecular weight of approximately 315.79 g/mol . This compound has been primarily investigated for its biological activity related to adrenergic receptors.

CGP 12177 hydrochloride is characterized as a partial agonist at the beta-3 adrenergic receptor (AR) and an antagonist at beta-1 and beta-2 ARs. This dual activity suggests that it can modulate various physiological responses, particularly in the context of metabolic regulation and cardiovascular function.

  • Beta-3 Adrenergic Receptor : Primarily located in adipose tissue, beta-3 ARs are involved in regulating lipolysis and thermogenesis. The partial agonism exhibited by CGP 12177 may enhance fat metabolism, making it a candidate for obesity treatment.
  • Beta-1 and Beta-2 Adrenergic Receptors : These receptors are crucial in cardiac function and smooth muscle relaxation. The antagonistic properties of CGP 12177 at these receptors could provide therapeutic benefits in conditions like hypertension or heart failure by reducing cardiac workload and preventing excessive stimulation .

Pharmacological Studies

Research has shown that CGP 12177 hydrochloride exhibits significant biological activity in various experimental models:

  • Metabolic Effects : Preclinical studies indicate that CGP 12177 can influence metabolic parameters, such as body temperature regulation and fat storage, due to its action on beta-3 ARs.
  • Cardiovascular Implications : The compound's antagonistic effects on beta-1 and beta-2 receptors suggest potential applications in managing cardiovascular diseases by moderating heart rate and contractility during stress responses .

Study 1: Effects on Obesity

A study evaluated the impact of CGP 12177 on weight loss in animal models. Mice treated with CGP 12177 showed a significant reduction in body fat compared to controls, attributed to increased lipolysis mediated by beta-3 AR activation .

Study 2: Cardiac Function

In a controlled trial involving hypertensive rats, administration of CGP 12177 resulted in reduced heart rate and improved cardiac output metrics. These findings support its potential as a therapeutic agent for managing heart-related conditions .

Data Table: Summary of Biological Activities

Activity TypeReceptor TypeEffectReference
Fat metabolismBeta-3 ARPartial agonism
Heart rate modulationBeta-1 ARAntagonism
Smooth muscle relaxationBeta-2 ARAntagonism
Weight lossMetabolic pathwaysSignificant reduction

属性

IUPAC Name

4-[3-(tert-butylamino)-2-hydroxypropoxy]-1,3-dihydrobenzimidazol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3.ClH/c1-14(2,3)15-7-9(18)8-20-11-6-4-5-10-12(11)17-13(19)16-10;/h4-6,9,15,18H,7-8H2,1-3H3,(H2,16,17,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQVFCYCTITZLSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1NC(=O)N2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00474681
Record name 4-(3-(Tert-butylamino)-2-hydroxypropoxy)-1H-benzo[d]imidazol-2(3H)-one hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID46500487
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

64208-32-8
Record name 4-(3-(Tert-butylamino)-2-hydroxypropoxy)-1H-benzo[d]imidazol-2(3H)-one hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-(tert-butylamino)-2-hydroxypropoxy)-1H-benzo[d]imidazol-2(3H)-one hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(3-(tert-butylamino)-2-hydroxypropoxy)-1H-benzo[d]imidazol-2(3H)-one hydrochloride
Reactant of Route 3
Reactant of Route 3
4-(3-(tert-butylamino)-2-hydroxypropoxy)-1H-benzo[d]imidazol-2(3H)-one hydrochloride
Reactant of Route 4
Reactant of Route 4
4-(3-(tert-butylamino)-2-hydroxypropoxy)-1H-benzo[d]imidazol-2(3H)-one hydrochloride
Reactant of Route 5
Reactant of Route 5
4-(3-(tert-butylamino)-2-hydroxypropoxy)-1H-benzo[d]imidazol-2(3H)-one hydrochloride
Reactant of Route 6
4-(3-(tert-butylamino)-2-hydroxypropoxy)-1H-benzo[d]imidazol-2(3H)-one hydrochloride
Customer
Q & A

Q1: What is the primary target of CGP 12177A?

A1: CGP 12177A primarily interacts with β-adrenergic receptors (β-ARs). Initially classified as a β-AR antagonist, research revealed its partial agonist activity at the β3-AR subtype, particularly in tissues like adipose tissue and the colon. [, , , , , ]

Q2: How does CGP 12177A's activity differ at various β-AR subtypes?

A2: CGP 12177A displays a complex pharmacological profile. While acting as a partial agonist at β3-ARs, it shows antagonistic effects at β1- and β2-ARs, albeit with lower affinity compared to its β3-AR activity. This unique profile has led to its classification as a "non-conventional partial agonist." [, , , , ]

Q3: Does CGP 12177A interact with receptors other than β-ARs?

A3: Research indicates that CGP 12177A can also interact with α1-adrenergic receptors (α1-ARs), exhibiting antagonist properties in tissues like rat aorta. This highlights the importance of considering potential off-target effects in pharmacological studies. [, ]

Q4: What are the downstream effects of CGP 12177A binding to β3-ARs?

A4: Activation of β3-ARs by CGP 12177A primarily leads to the stimulation of adenylyl cyclase, resulting in increased intracellular cyclic AMP (cAMP) levels. This signaling cascade can have various physiological effects depending on the tissue, including lipolysis in adipose tissue and relaxation of smooth muscle in the bladder and colon. [, , , , ]

Q5: Does CGP 12177A induce desensitization of β3-ARs?

A5: Studies have shown that CGP 12177A can induce desensitization of β3-ARs in some cell types, such as HEK293 cells, but not in others, like Chinese hamster ovary cells. This suggests that the cellular environment influences the receptor's susceptibility to desensitization by CGP 12177A. []

Q6: How do structural modifications of CGP 12177A impact its activity and selectivity?

A6: While the abstracts do not provide detailed SAR studies, they offer valuable insights. The presence of the tert-butylamino group and the hydroxypropoxy chain appears crucial for its interaction with β3-ARs. [] Modifications to these moieties might alter its affinity and selectivity for different β-AR subtypes.

Q7: What in vitro models have been used to study CGP 12177A's activity?

A7: Various in vitro models, including isolated tissues (aorta, trachea, ureter, bladder, colon) and cell lines (CHO, HEK293) expressing different β-AR subtypes, have been employed to characterize the pharmacological effects of CGP 12177A. These models have helped delineate its agonist/antagonist profile at different β-AR subtypes and investigate downstream signaling events. [, , , , , , , , ]

Q8: What in vivo models have been used to investigate the effects of CGP 12177A?

A8: Animal models, particularly rodents, have been used to study the effects of CGP 12177A on various physiological processes. For example, its impact on thermogenesis has been evaluated in rats, revealing its ability to stimulate oxygen consumption and activate brown adipose tissue (BAT) thermogenesis. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。